molecular formula C6H6S4 B025345 Benzene-1,2,4,5-tetrathiol CAS No. 20133-21-5

Benzene-1,2,4,5-tetrathiol

Cat. No. B025345
CAS RN: 20133-21-5
M. Wt: 206.4 g/mol
InChI Key: KVPDTCNNKWOGMZ-UHFFFAOYSA-N
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Description

Benzene-1,2,4,5-tetrathiol is a redox-active organosulfur molecule, known for its diverse applications in coordination chemistry and material science. It is characterized by its unique molecular structure and chemical reactivity.

Synthesis Analysis

The synthesis of benzene-1,2,4,5-tetrathiol derivatives often involves organometallic reactions and can yield various structurally interesting and functionally diverse compounds. For example, a bimetallic benzene-1,2,4,5-tetrathiolate molybdenocene complex has been synthesized, demonstrating notable redox activity and potential in electrochemical applications (Youssef et al., 2023).

Molecular Structure Analysis

The molecular structure of benzene-1,2,4,5-tetrathiol derivatives exhibits interesting features like conformational flexibility and potential for electronic coupling, as seen in compounds like the bimetallic molybdenocene complex (Youssef et al., 2023).

Chemical Reactions and Properties

Benzene-1,2,4,5-tetrathiol and its derivatives participate in various chemical reactions, leading to the formation of complexes with tailored functionalities. These reactions often involve redox processes and the formation of stable radical cations, as noted in the synthesis of heteroleptic coordination compounds (Wu et al., 2023).

Physical Properties Analysis

The physical properties of benzene-1,2,4,5-tetrathiol derivatives, such as their mesophase morphology and transition temperatures, are influenced by their molecular structure. These properties are significant in determining their suitability for various applications, especially in material science (Norbert et al., 1997).

Scientific Research Applications

1. Thermoelectric Properties of Organometallic Coordination Polymers

  • Application Summary: Benzene-1,2,4,5-tetrathiol is used as a ligand in the synthesis of organometallic coordination polymers (OMCPs), which are a promising class of thermoelectric materials . These materials have high electrical conductivities and thermal resistivities .
  • Methods of Application: The compound was introduced between nickel centers to form poly(nickel-benzene-1,2,4,5-tetrakis(thiolate) (Ni-btt). This was achieved by reacting 1,2,4,5-tetrachlorobenzene with propane-3,2-thiol via nucleophilic aromatic substitution .
  • Results or Outcomes: The study found that the thermoelectric properties of the novel OMCP materials could be modulated over several orders of magnitude. It also revealed the charge-neutral character of the polymer backbones .

2. Electrochemical and Photoelectrochemical Hydrogen Production

  • Application Summary: Benzene-1,2,4,5-tetrathiol is used in the synthesis of a cobalt dithiolene one-dimensional metal-organic surface for efficient electrochemical and photoelectrochemical hydrogen production from water .
  • Methods of Application: An ethyl acetate solution of benzene-1,2,4,5-tetrathiol was layered on top of an aqueous solution of cobalt(II) acetate and sodium acetate. The organic solvents were allowed to evaporate, leaving behind a black solid at the gas-liquid interface. This solid was collected, washed, and dried .
  • Results or Outcomes: The resultant black powder was used to modify glassy carbon electrodes and silicon electrodes for hydrogen production .

Safety And Hazards

The safety and hazards of Benzene-1,2,4,5-tetrathiol are not well-documented. It is recommended to handle it with appropriate safety measures .

properties

IUPAC Name

benzene-1,2,4,5-tetrathiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6S4/c7-3-1-4(8)6(10)2-5(3)9/h1-2,7-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPDTCNNKWOGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S)S)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507945
Record name Benzene-1,2,4,5-tetrathiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene-1,2,4,5-tetrathiol

CAS RN

20133-21-5
Record name 1,2,4,5-Benzenetetrathiol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene-1,2,4,5-tetrathiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20133-21-5
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Synthesis routes and methods

Procedure details

In a 3-1 sulfonating flask, 1,850 ml of dry n-propylamine and 9.6 g of granulated lithium are initially introduced under a nitrogen inert atmosphere. The mixture is stirred at room temperature until the blue colour persists, and 55.0 g of solid 1,2,4,5-tetraethylthiobenzene are then added. A slight exothermic reaction sets in, which is kept under control by cooling with an ice-bath to prevent the inside temperature of pg,7 the solution from exceeding 38° C. After the exothermic reaction has subsided, stirring is continued for 16-20 hours under a gentle stream of N2, a further 400 mg of lithium are then added, and the mixture is heated at the reflux temperature for half an hour. The mixture is then cooled to 10° C. and 18.5 g of dry NH4Cl are added in portions. The mixture is heated to the boiling temperature of propylamine, about 1,500 ml of which are distilled off. The suspension, which has become viscous and greenish, is cooled to 5° C. and brought to a pH of 1 by the dropwise addition of 5N HCl. The temperature should not exceed 10° C. during this addition. The 1,2,4,5-tetramercaptobenzene which precipitates during the acidification is extracted from the reaction mixture with 1 times 1 liter and 2 times 500 ml of chloroform under an inert gas, the organic phase is dried with Na2SO4 and then evaporated to half its volume and cooled to -21° C. Tetramercaptobenzene precipitates as slightly greenish crystals. Yield: 20.5 g (57.5% of theory). Melting point (m.p.): 139°-142° C.
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